

# Application Notes and Protocols for Oral Administration of RK-287107 in Mice

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Compound of Interest		
Compound Name:	RK-287107	
Cat. No.:	B15588127	Get Quote

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## Introduction

**RK-287107** is a potent and selective small-molecule inhibitor of Tankyrase-1 and Tankyrase-2. [1][2][3] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the regulation of the Wnt/ $\beta$ -catenin signaling pathway.[4][5] [6] In many cancers, particularly colorectal cancer, aberrant activation of the Wnt/ $\beta$ -catenin pathway, often due to mutations in the Adenomatous Polyposis Coli (APC) gene, is a key driver of tumorigenesis.[4][5][6] **RK-287107** exerts its anti-tumor effects by inhibiting tankyrase-mediated PARsylation of Axin, a key component of the  $\beta$ -catenin destruction complex.[4][5] This leads to the stabilization of Axin, subsequent degradation of  $\beta$ -catenin, and downregulation of Wnt target genes such as MYC and AXIN2.[4][5][7] Preclinical studies have demonstrated that oral administration of **RK-287107** can suppress tumor growth in mouse xenograft models of colorectal cancer.[4][7][8][9]

These application notes provide detailed protocols for the oral administration of **RK-287107** in mice, establishment of colorectal cancer xenograft models, and methods for pharmacodynamic and pharmacokinetic analyses.

# **Data Presentation**

## Table 1: In Vitro Inhibitory Activity of RK-287107



Target	IC50 (nM)
Tankyrase-1	14.3
Tankyrase-2	10.6

Data sourced from MedchemExpress and Selleck Chemicals.[2][3]

Table 2: In Vivo Efficacy of Orally Administered RK-

287107 in COLO-320DM Xenograft Model

Treatment Group	Dosage	Administration Route	Dosing Schedule	Tumor Growth Inhibition (%)
Vehicle Control	-	Oral Gavage	Twice Daily	-
RK-287107	300 mg/kg	Oral Gavage	Twice Daily	51.9

Data adapted from Mizutani et al., 2018.[10]

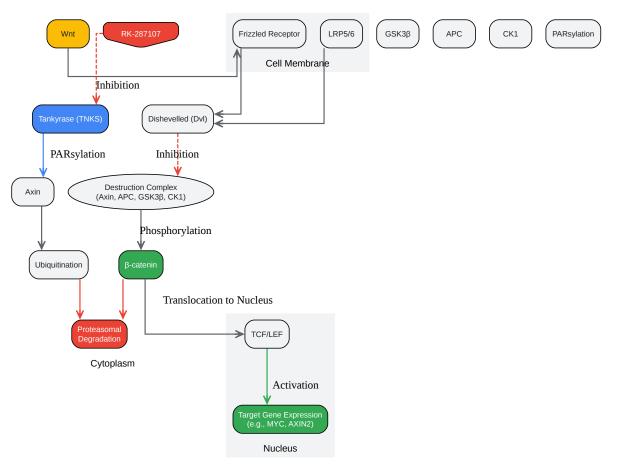
Table 3: Pharmacokinetic Parameters of RK-287107 in Mice

Administrat ion Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Bioavailabil ity (%)
Intraperitonea	150	~1500	~0.5	Not Reported	-
Oral	300	~2000	~2	Not Reported	~60

Pharmacokinetic profiles indicate higher plasma concentrations after oral administration compared to intraperitoneal administration under the specified dosage conditions.[4][10] Bioavailability is approximately 60%.[10]

# Signaling Pathway and Experimental Workflow Visualization



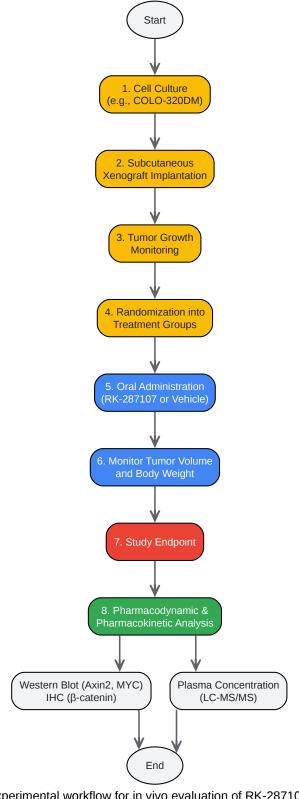


Wnt/ $\beta$ -catenin signaling and the mechanism of RK-287107.

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Caption: Wnt/β-catenin signaling and the mechanism of RK-287107.





Experimental workflow for in vivo evaluation of RK-287107.

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Caption: Experimental workflow for in vivo evaluation of RK-287107.



# Experimental Protocols Protocol 1: Preparation and Oral Administration of RK287107

This protocol details the preparation of **RK-287107** for oral gavage in mice.

#### Materials:

- RK-287107 powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Pipettes and sterile tips
- · Vortex mixer
- · Animal weighing scale
- Oral gavage needles (20-22 gauge, 1.5 inches with a rounded tip)
- 1 mL syringes

Vehicle Preparation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

- In a sterile tube, add 100 μL of DMSO.
- Add 400 μL of PEG300 and mix thoroughly.
- Add 50 μL of Tween-80 and mix until the solution is homogeneous.



- Add 450  $\mu$ L of saline to bring the total volume to 1 mL.
- Vortex the solution until it is clear.

#### **RK-287107** Formulation:

- Prepare a stock solution of RK-287107 in DMSO (e.g., 20.8 mg/mL).
- To prepare the dosing solution, add 100  $\mu$ L of the **RK-287107** DMSO stock to 400  $\mu$ L of PEG300 and mix well.
- Add 50 μL of Tween-80 and mix thoroughly.
- Add 450 µL of saline to reach the final volume of 1 mL. This will yield a concentration of 2.08 mg/mL. Adjust the initial stock concentration as needed to achieve the desired final dosing concentration.

#### Oral Gavage Procedure:

- Weigh each mouse to determine the correct dosing volume (typically 10 mL/kg body weight).
- Gently restrain the mouse by the scruff of the neck to immobilize its head.
- Measure the gavage needle from the corner of the mouse's mouth to the last rib to ensure proper insertion depth.
- Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.
- The needle should pass smoothly without resistance. If resistance is felt, withdraw and reinsert.
- Slowly administer the prepared RK-287107 formulation or vehicle control.
- Withdraw the needle gently and return the mouse to its cage.
- Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.



# **Protocol 2: Colorectal Cancer Xenograft Mouse Model**

This protocol describes the establishment of a subcutaneous colorectal cancer xenograft model using a cell line such as COLO-320DM.

#### Materials:

- Colorectal cancer cell line (e.g., COLO-320DM)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Matrigel (optional)
- 6- to 8-week-old immunodeficient mice (e.g., NOD-SCID)
- 1 mL syringes with 27-gauge needles
- · Calipers for tumor measurement

#### Procedure:

- Culture COLO-320DM cells according to standard protocols.
- Harvest cells at 80-90% confluency using Trypsin-EDTA.
- Wash the cells with sterile PBS and resuspend in PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells/mL.
- Anesthetize the mouse using an approved method.
- Inject 100 μL of the cell suspension (5 x 106 cells) subcutaneously into the flank of each mouse.
- Monitor the mice for tumor growth. Tumors should become palpable within 1-2 weeks.



- Measure tumor volume regularly (e.g., twice a week) using calipers with the formula: Volume
   (Length x Width2) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
- Begin treatment as described in Protocol 1.
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.

# **Protocol 3: Pharmacodynamic Analysis**

- A. Western Blotting for Tankyrase, Axin, and MYC
- Excise tumors and snap-freeze in liquid nitrogen.
- Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Determine the protein concentration using a BCA assay.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against Tankyrase, Axin1/2, Axin2, MYC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- B. Immunohistochemistry for  $\beta$ -catenin



- Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin.
- Cut 4-5 μm sections and mount them on positively charged slides.
- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
- Perform antigen retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding with a blocking serum.
- Incubate the sections with a primary antibody against β-catenin overnight at 4°C.
- Wash the sections and apply a biotinylated secondary antibody, followed by an avidin-biotinperoxidase complex.
- Develop the signal with a DAB substrate and counterstain with hematoxylin.
- Dehydrate the sections, clear in xylene, and mount with a coverslip.
- Analyze the slides under a microscope to assess β-catenin localization and expression.

# **Protocol 4: Pharmacokinetic Analysis**

This protocol provides a general framework for assessing the pharmacokinetic properties of **RK-287107** in mice.

#### Procedure:

- Administer a single oral dose of RK-287107 to a cohort of mice.
- Collect blood samples (approximately 20-30  $\mu$ L) at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via submandibular or saphenous vein bleeding.
- Collect the blood into tubes containing an anticoagulant (e.g., K2EDTA).
- Centrifuge the blood samples to separate the plasma.



- Store the plasma samples at -80°C until analysis.
- Extract **RK-287107** from the plasma samples using a suitable organic solvent (e.g., protein precipitation with acetonitrile).
- Analyze the concentration of RK-287107 in the samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software (e.g., WinNonlin).

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